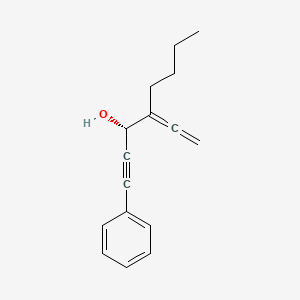
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL is an organic compound characterized by its unique structure, which includes an ethenylidene group, a phenyl group, and an oct-1-yn-3-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of alkyne and alkene coupling reactions, which can be facilitated by catalysts such as palladium or nickel. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethenylidene group, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
(3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3S)-4-Ethenylidene-1-phenyloct-1-YN-3-OL include:
Pyrrolopyrazine derivatives: These compounds share a similar structural motif and exhibit various biological activities.
Meso compounds: These compounds contain chiral centers arranged in a way that renders them achiral overall.
Propriétés
Numéro CAS |
651020-81-4 |
|---|---|
Formule moléculaire |
C16H18O |
Poids moléculaire |
226.31 g/mol |
InChI |
InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m0/s1 |
Clé InChI |
BMRDODXTKUETSA-INIZCTEOSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@H](C#CC1=CC=CC=C1)O |
SMILES canonique |
CCCCC(=C=C)C(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


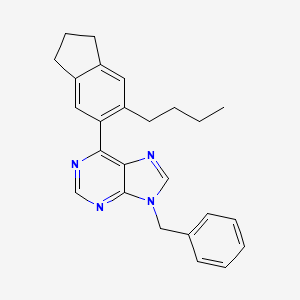
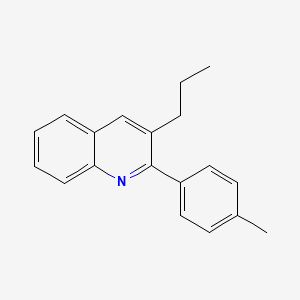
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
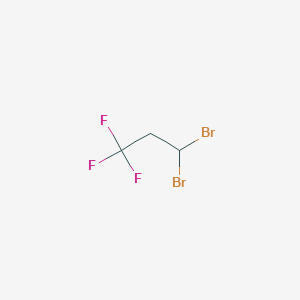
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
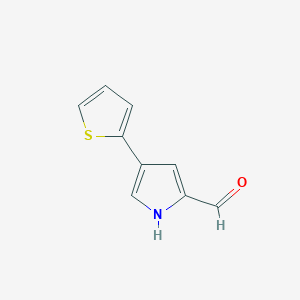
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
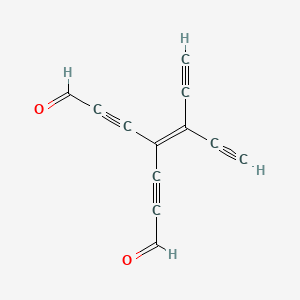
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
